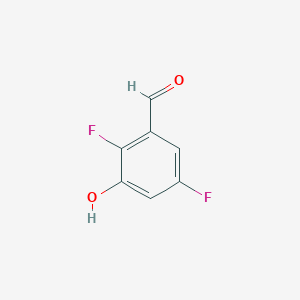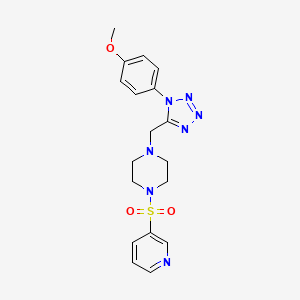
2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H30N4O5 and its molecular weight is 514.582. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Potential
Design and Synthesis for Analgesic and Anti-inflammatory Activities : A study by Alagarsamy et al. (2015) involved the synthesis of novel quinazolinyl acetamides, which were investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, one demonstrated potent analgesic and anti-inflammatory activities compared to diclofenac sodium, with only mild ulcerogenic potential (Alagarsamy et al., 2015).
Chemical Synthesis Techniques
Convenient Synthesis of 2-Oxazolines and 2-Benoxazoles : Xu et al. (2011) presented a synthesis method for 2-oxazolines and 2-benoxazoles using triphenylphosphine-2,3-dichloro-5,6-dicyanobenzoquinone (PPh3-DDQ) as a dehydrating agent. This method showcases the versatility of synthesis approaches applicable to similar complex molecules (Xu et al., 2011).
Structural and Inclusion Compound Studies
Structural Aspects of Amide Containing Isoquinoline Derivatives : Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, focusing on their interactions with mineral acids and the resulting crystalline structures. This research provides insights into the structural behavior of complex molecules under various conditions (Karmakar et al., 2007).
Antimicrobial Applications
New Quinazolines as Antimicrobial Agents : Desai et al. (2007) investigated the synthesis and antibacterial, antifungal activities of new quinazolinone-based derivatives. Their research contributes to the understanding of quinazolinone derivatives' potential as antimicrobial agents (Desai et al., 2007).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(2-oxo-2-(propylamino)ethyl)phenylhydrazine with 2-ethoxyacetyl chloride to form 2-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-4-one. This intermediate is then reacted with 4-ethoxyaniline and acetic anhydride to form the final product, 2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide.", "Starting Materials": [ "4-(2-oxo-2-(propylamino)ethyl)phenylhydrazine", "2-ethoxyacetyl chloride", "4-ethoxyaniline", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-(2-oxo-2-(propylamino)ethyl)phenylhydrazine with 2-ethoxyacetyl chloride in the presence of a base such as triethylamine to form 2-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-4-one.", "Step 2: Reaction of 2-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-4-one with 4-ethoxyaniline in the presence of acetic anhydride and a base such as triethylamine to form the final product, 2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide." ] } | |
CAS No. |
1189453-27-7 |
Molecular Formula |
C29H30N4O5 |
Molecular Weight |
514.582 |
IUPAC Name |
2-[4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide |
InChI |
InChI=1S/C29H30N4O5/c1-3-17-30-26(34)18-20-9-13-22(14-10-20)33-28(36)24-7-5-6-8-25(24)32(29(33)37)19-27(35)31-21-11-15-23(16-12-21)38-4-2/h5-16H,3-4,17-19H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
WQOPEDUQKITDHX-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


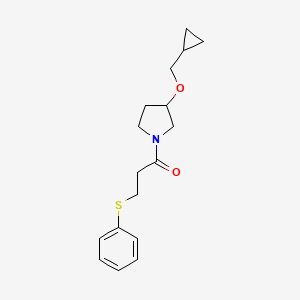

![N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612219.png)
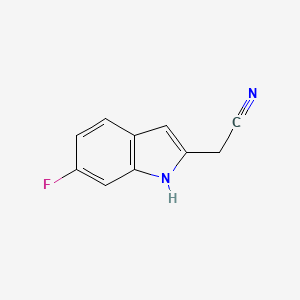
![2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2612221.png)
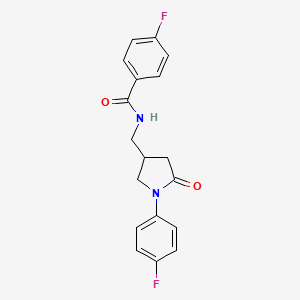

![3-chloro-N-[2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2612228.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2612229.png)
![2-{[bis(4-fluorophenyl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2612230.png)
![N-(furan-2-ylmethyl)-2,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2612232.png)
